molecular formula C12H16FN B1461540 (1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine CAS No. 1019558-02-1

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Cat. No. B1461540
CAS RN: 1019558-02-1
M. Wt: 193.26 g/mol
InChI Key: XHSTZFNLCNDCSL-UHFFFAOYSA-N
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Description

1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine (1-CPFMA) is an organofluorine compound that has been studied for its potential applications in the fields of organic chemistry and medicinal chemistry. It has been used as a building block for the synthesis of novel compounds and as a model for the study of the structure-activity relationships of organofluorine-containing molecules. The compound has also been used in a variety of biological studies, including studies of its mechanism of action, biochemical and physiological effects, and its potential uses in laboratory experiments.

Scientific Research Applications

  • Polymer Electrolytes Synthesis : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes were synthesized via activated fluorophnyl-amine reaction. This method provides precise control of cation functionality without deleterious side reactions and allows the direct connection of guanidinium into stable phenyl rings, which is essential for developing advanced polymer materials (Kim, D., Labouriau, A., Guiver, M., & Kim, Y., 2011).

  • Lewis Acid-Catalyzed Ring-Opening : The Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, including the process of enantioselective synthesis of certain inhibitors, showcases the utility of such reactions in organic chemistry. This method proceeds at room temperature and maintains enantiomeric purity, highlighting its potential in synthesizing complex organic compounds (Lifchits, O., & Charette, A., 2008).

  • Synthesis of Optically Active Silicon Compounds : The synthesis of diastereomeric (amino)fluorosilanes demonstrates a new approach to accessing optically active silicon compounds. This involves a solubility-based separation process and epimerization at the silicon atom, underscoring the relevance of such methods in organometallic chemistry (Kawachi, A., Maeda, H., Mitsudo, K., & Tamao, K., 1999).

  • Cytotoxicity of Novel Compounds : Research on the synthesis of novel derivatives of 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile, including reactions with various primary amines, has been conducted. These compounds were evaluated for cytotoxic activity against tumor cell lines, illustrating the potential applications in medicinal chemistry and drug discovery (Flefel, E. M., Abbas, H. S., Mageid, R. E. A., & Zaghary, W. A., 2015).

  • Amination and Cyclization of Ketimines : The amination of ketimines derived from 2-(trifluoromethyl)anilines and methyl halophenyl ketones, and their cyclization to quinolin-4-amines, represents another application in synthetic organic chemistry. This process highlights the regioselective displacement and complex induced proximity effect, which are critical for the synthesis of heterocyclic compounds (Strekowski, L., Janda, L., Patterson, S., & Nguyen, J., 1996).

properties

IUPAC Name

1-cyclopropyl-N-[(2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c1-9(10-6-7-10)14-8-11-4-2-3-5-12(11)13/h2-5,9-10,14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSTZFNLCNDCSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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